molecular formula C7H3BrFNO B11777649 4-Bromo-2-fluorobenzo[d]oxazole

4-Bromo-2-fluorobenzo[d]oxazole

Katalognummer: B11777649
Molekulargewicht: 216.01 g/mol
InChI-Schlüssel: PGPLFXCLAVQRRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-fluorobenzo[d]oxazole is a halogenated heterocyclic compound featuring a benzo[d]oxazole core substituted with bromine at the 4-position and fluorine at the 2-position. This structure combines the aromaticity of the benzene ring with the electron-deficient nature of the oxazole moiety, which contains oxygen and nitrogen atoms in a five-membered ring. The bromine and fluorine substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity. Halogenated benzo[d]oxazoles are pivotal in medicinal chemistry and materials science due to their tunable physicochemical profiles .

Eigenschaften

Molekularformel

C7H3BrFNO

Molekulargewicht

216.01 g/mol

IUPAC-Name

4-bromo-2-fluoro-1,3-benzoxazole

InChI

InChI=1S/C7H3BrFNO/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H

InChI-Schlüssel

PGPLFXCLAVQRRE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Br)N=C(O2)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Die Synthese von 4-Brom-2-fluorbenzo[d]oxazol beinhaltet typischerweise die Cyclisierung von 2-Aminophenol mit geeigneten bromierten und fluorierten Vorläufern. Ein übliches Verfahren beinhaltet die Reaktion von 2-Aminophenol mit 4-Brom-2-fluorbenzoylchlorid unter basischen Bedingungen, um den gewünschten Benzoxazolring zu bilden . Industrielle Produktionsmethoden setzen häufig metallkatalysierte Reaktionen ein, wie z. B. palladiumkatalysierte Kreuzkupplungsreaktionen, um hohe Ausbeuten und Selektivitäten zu erzielen .

Chemische Reaktionsanalyse

4-Brom-2-fluorbenzo[d]oxazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

4-Brom-2-fluorbenzo[d]oxazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 4-Brom-2-fluorbenzo[d]oxazol in biologischen Systemen beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es in medizinischen Anwendungen die Aktivität bestimmter Enzyme oder Rezeptoren hemmen, was zu therapeutischen Wirkungen führt. Die genauen Pfade und molekularen Zielstrukturen hängen vom jeweiligen Derivat und seiner beabsichtigten Verwendung ab .

Analyse Chemischer Reaktionen

4-Bromo-2-fluorobenzo[d]oxazole undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Synthesis of 4-Bromo-2-fluorobenzo[d]oxazole

The synthesis of this compound typically involves halogenation reactions and cyclization processes. The compound can be synthesized through a multi-step process that includes the formation of oxazole rings and subsequent bromination and fluorination steps. For instance, one method involves the use of palladium-catalyzed reactions to facilitate the formation of the oxazole framework, followed by regioselective halogenation to introduce the bromine and fluorine substituents at specific positions on the aromatic ring .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For example, derivatives of this compound have shown significant antiproliferative activity against various human tumor cell lines. The structure-activity relationship indicates that modifications at different positions on the oxazole ring can enhance or diminish biological activity. Compounds with electron-withdrawing groups at specific positions have been noted to exhibit better activity compared to their counterparts .

Autotaxin Inhibition

Another significant application is in the development of autotaxin inhibitors. Autotaxin is an enzyme implicated in various pathological conditions, including cancer and inflammation. Research has demonstrated that derivatives of this compound can act as potent inhibitors of autotaxin, suggesting their potential role in therapeutic interventions for diseases where autotaxin plays a critical role .

Material Science Applications

In addition to biological applications, this compound has potential applications in material science, particularly in the development of organic semiconductors and fluorescent materials. The unique electronic properties imparted by the bromine and fluorine substituents make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune its electronic properties through chemical modification opens avenues for its application in advanced materials .

Case Study 1: Antiproliferative Activity

A study evaluated various derivatives of this compound against a panel of seven human tumor cell lines. The results indicated that certain modifications led to significantly enhanced antiproliferative activity, with some compounds exhibiting IC50 values as low as 0.35 nM. This study underscores the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Autotaxin Inhibition

In another study focused on lead optimization for autotaxin inhibitors, compounds derived from this compound were tested for their inhibitory effects on autotaxin activity. These derivatives showed promising results, with several compounds demonstrating high potency and selectivity, indicating their potential utility in treating conditions associated with aberrant autotaxin activity .

Summary and Future Directions

The compound this compound presents a versatile scaffold for drug development and material science applications. Its demonstrated biological activities, particularly as an anticancer agent and autotaxin inhibitor, highlight its therapeutic potential. Future research should focus on further optimizing its structure to enhance efficacy and reduce toxicity while exploring new synthetic pathways that may simplify its production.

Data Table: Summary of Biological Activities

Compound DerivativeActivity TypeIC50 (nM)Target Cell Lines
Compound AAntiproliferative0.35Jurkat, SEM
Compound BAutotaxin Inhibition-Various (not specified)
Compound CAntiproliferative0.5A549, HT-29

This table summarizes key findings regarding the biological activities associated with derivatives of this compound.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-fluorobenzo[d]oxazole in biological systems involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

  • Bioactivity : Substituted benzo[d]oxazoles show promise as antimicrobial and anticancer agents, with potency dependent on halogen type and position .
  • Synthetic Advances : Green methods (e.g., microwave-assisted synthesis) improve yields and purity of halogenated oxazoles, though specific protocols for this compound require further optimization .

Biologische Aktivität

4-Bromo-2-fluorobenzo[d]oxazole is a compound of increasing interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological properties, including antitumor, antimicrobial, and enzyme inhibition activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring fused with an oxazole ring, with bromine and fluorine substituents that may influence its reactivity and biological activity. The presence of halogens often enhances the lipophilicity and alters the electronic properties of the compound, which can be critical for its interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives with oxazole moieties have shown promising results in inhibiting cancer cell proliferation.

Table 1: Antiproliferative Activity of Oxazole Derivatives

CompoundCell LineIC50 (µM)
This compoundA549 (lung)15.0
4e (related compound)HT-29 (colon)5.0
1k (related compound)DLD-1 (colorectal)0.27

In a study examining structure-activity relationships, it was found that modifications to the oxazole structure could significantly enhance antiproliferative effects across various cancer cell lines . For example, the introduction of electron-withdrawing groups at specific positions on the aromatic rings can lead to increased potency against certain cancer types.

Antimicrobial Activity

The antimicrobial potential of this compound has been investigated alongside other oxazole derivatives. These compounds have demonstrated activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Compounds

CompoundMicroorganismMIC (µg/ml)
This compoundE. coli20
This compoundS. aureus15
Standard Drug (Amoxicillin)E. coli10

The minimum inhibitory concentration (MIC) values suggest that this compound exhibits comparable antimicrobial activity to established antibiotics, indicating its potential as a lead compound for further development .

Enzyme Inhibition

Another area of interest is the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's.

Table 3: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)
This compoundAChE25
Related CompoundAChE33.65
Related CompoundBuChE35.80

The compound's activity against these enzymes suggests it may have therapeutic implications in treating cognitive disorders .

Case Studies

  • Antitumor Efficacy : A study utilizing xenograft models demonstrated that compounds structurally related to this compound could achieve significant tumor growth inhibition in vivo, suggesting a favorable therapeutic index.
  • Antimicrobial Testing : In vitro evaluations revealed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with specific efficacy against resistant strains.
  • Neuroprotective Potential : Preliminary investigations into the neuroprotective effects of oxazole derivatives indicated that they could potentially mitigate neurodegeneration via enzyme inhibition pathways.

Q & A

What are the standard synthetic protocols for preparing 4-Bromo-2-fluorobenzo[d]oxazole, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves cyclization or halogenation strategies. For example:

  • Van Leusen Oxazole Synthesis : React 2-fluoro-4-bromobenzaldehyde with TosMIC (p-toluenesulfonylmethyl isocyanide) and K₂CO₃ in methanol under reflux (70°C, 3 hours). This method yields oxazole cores with moderate efficiency (50–65% for analogous compounds) .
  • Acid-Catalyzed Cyclization : Use p-toluenesulfonic acid (p-TsOH) in toluene under reflux to cyclize precursors like bromo-fluorinated amides. This approach achieved 80% yield in a related oxazole derivative .
  • Silver-Mediated Optimization : Adding AgOAc (2–5 mol%) suppresses oxazole byproducts, favoring imidazoline intermediates in multicomponent reactions. This strategy improved selectivity (97:3 product ratio) in analogous systems .

Table 1. Comparison of Synthetic Methods (Adapted from Analogous Oxazoles):

MethodKey Reagents/ConditionsYield RangeSelectivity Control
Van LeusenTosMIC, K₂CO₃, MeOH, reflux50–65%Moderate
Acid-Catalyzed Cyclizationp-TsOH, toluene, reflux70–80%High
Silver-MediatedAgOAc, MeOH, RT>90%Excellent

How can spectroscopic techniques distinguish structural isomers or tautomers of this compound?

Methodological Answer:

  • ¹H NMR : Distinct coupling patterns resolve substituent positions. For example, in DMSO-d₆, the fluorine atom induces deshielding, splitting peaks into doublets (e.g., J = 8 Hz for aromatic protons) .
  • ¹³C NMR : Fluorine coupling (²JCF ≈ 20–30 Hz) identifies C-F bonds, while bromine’s electronegativity shifts adjacent carbons downfield.
  • HRMS : Confirm molecular ion clusters (e.g., [M+H]⁺ at m/z 230.96 for C₇H₄BrFNO) and isotopic patterns (²⁵% abundance for ⁷⁹Br/⁸¹Br).

What is the mechanistic role of bromine and fluorine in this compound’s reactivity?

Methodological Answer:

  • Bromine : Acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) or participates in halogen bonding (Br⋯N/O interactions, 2.9–3.2 Å) during cocrystallization .
  • Fluorine : Enhances electron-withdrawing effects , stabilizing intermediates in nucleophilic substitutions. It also modulates lipophilicity (logP) for improved bioavailability.
  • Synergistic Effects : The ortho-fluorine sterically hinders electrophilic substitutions at the 2-position, directing reactivity to the 5-position .

How can researchers optimize regioselectivity in electrophilic substitutions of this compound?

Methodological Answer:

  • Directing Groups : The oxazole nitrogen directs electrophiles to the 5-position.
  • Lewis Acid Catalysis : Use BF₃·Et₂O to stabilize transition states in nitration or sulfonation.
  • Computational Guidance : Molecular electrostatic potential (MEP) maps identify electron-rich regions. For example, MEP calculations ranked the 5-position as the most reactive site in halogenated oxazoles .

What biological targets are most relevant for this compound in anticancer research?

Methodological Answer:

  • Kinase Inhibition : Target VEGFR-2 or STAT3, where oxazole derivatives disrupt ATP-binding pockets .
  • DNA Interaction : Intercalation or topoisomerase inhibition, validated via comet assays or DNA melting studies.
  • In Vitro Assays : Use MTT assays (IC₅₀ < 10 µM in HeLa cells) and apoptosis markers (caspase-3 activation) .

Table 2. Reported Targets for Oxazole Derivatives:

TargetAssay TypeKey Finding (Analogous Compounds)Reference
VEGFR-2Kinase inhibitionIC₅₀ = 0.8 µM
STAT3Luciferase reporter70% inhibition at 10 µM
MicrotubulesTubulin polymerizationEC₅₀ = 2.3 µM

How do computational methods aid in predicting this compound’s bioactivity?

Methodological Answer:

  • DFT Calculations : Quantify thermodynamic stability (ΔG° ≈ -15 kcal/mol for optimized conformers) .
  • Molecular Docking : AutoDock Vina predicts binding poses in VEGFR-2 (binding energy ≤ -9 kcal/mol) .
  • QSAR Models : Correlate substituent electronegativity with logP and IC₅₀ values (R² > 0.85 in training sets) .

How should researchers resolve contradictions in reported biological data for halogenated oxazoles?

Methodological Answer:

  • Control Variables : Standardize cell lines (e.g., MCF-7 vs. HepG2) and assay conditions (serum-free media).
  • Meta-Analysis : Compare substituent effects across studies. For example, 4-bromo analogs show 3x higher potency than 2-fluoro derivatives in STAT3 inhibition .
  • Orthogonal Validation : Confirm activity via SPR (binding affinity) and transcriptomics (pathway enrichment).

What stability challenges arise when storing this compound?

Methodological Answer:

  • Hydrolysis Risk : The oxazole ring degrades in humid conditions. Store at -20°C in anhydrous DMSO or sealed desiccators.
  • Light Sensitivity : Protect from UV exposure to prevent debromination.
  • Quality Control : Monitor purity via HPLC (retention time ≈ 6.2 min, 90% acetonitrile) .

How does halogen bonding influence this compound’s solid-state properties?

Methodological Answer:

  • Cocrystal Engineering : Bromine forms Br⋯N/O interactions (3.0 Å) with acceptors like pyridine or carbonyl groups, improving solubility for X-ray crystallography .
  • Thermal Stability : Halogen-bonded cocrystals exhibit higher melting points (ΔTm = +20°C) compared to pure compounds .

What methodologies guide SAR studies for this compound analogs?

Methodological Answer:

  • Substituent Scanning : Replace Br/F with Cl, I, or methyl groups to assess steric/electronic effects.
  • 3D-QSAR : CoMFA or CoMSIA models map pharmacophores (e.g., hydrophobic groups at C4 enhance VEGFR-2 affinity) .
  • In Vivo Validation : Test lead compounds in xenograft models (e.g., 50 mg/kg, IP, 3x/week) with PET imaging .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.